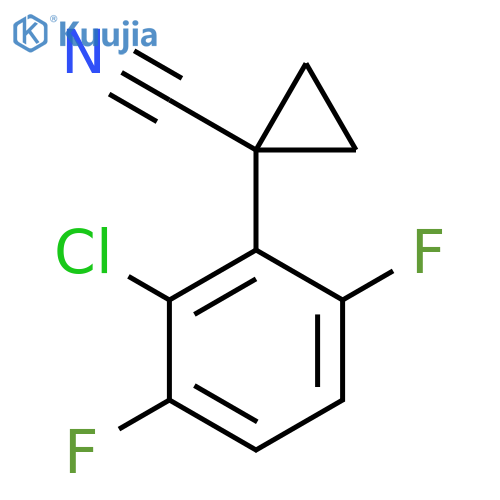

Cas no 1314709-99-3 (1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile)

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile

- 1314709-99-3

- EN300-1983491

-

- インチ: 1S/C10H6ClF2N/c11-9-7(13)2-1-6(12)8(9)10(5-14)3-4-10/h1-2H,3-4H2

- InChIKey: SGCADYKIBIJEOD-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=1C1(C#N)CC1)F)F

計算された属性

- せいみつぶんしりょう: 213.0156832g/mol

- どういたいしつりょう: 213.0156832g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1983491-10.0g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 10g |

$4052.0 | 2023-06-02 | ||

| Enamine | EN300-1983491-5.0g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 5g |

$2732.0 | 2023-06-02 | ||

| Enamine | EN300-1983491-10g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 10g |

$4052.0 | 2023-09-16 | ||

| Enamine | EN300-1983491-0.1g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 0.1g |

$829.0 | 2023-09-16 | ||

| Enamine | EN300-1983491-0.5g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 0.5g |

$905.0 | 2023-09-16 | ||

| Enamine | EN300-1983491-1.0g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 1g |

$943.0 | 2023-06-02 | ||

| Enamine | EN300-1983491-0.25g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 0.25g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1983491-2.5g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 2.5g |

$1848.0 | 2023-09-16 | ||

| Enamine | EN300-1983491-5g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 5g |

$2732.0 | 2023-09-16 | ||

| Enamine | EN300-1983491-0.05g |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile |

1314709-99-3 | 0.05g |

$792.0 | 2023-09-16 |

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile 関連文献

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrileに関する追加情報

Introduction to 1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile (CAS No. 1314709-99-3)

1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile, identified by its CAS number 1314709-99-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic system, which confers unique structural and electronic properties. The presence of both chlorine and fluorine substituents on the phenyl ring enhances its reactivity and potential utility in synthetic transformations, making it a valuable intermediate in the development of novel bioactive agents.

The chemical structure of 1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile consists of a cyclopropane moiety linked to a phenyl ring that is further functionalized with chloro and fluoro groups at the 2nd, 3rd, and 6th positions, respectively. The cyano group at the terminal position of the cyclopropane ring introduces a polar character to the molecule, which can influence its solubility, binding affinity, and metabolic stability. These structural features make it an attractive candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been growing interest in cyclopropanecarboxylic nitriles as pharmacophores due to their ability to modulate biological pathways through distinct mechanisms. The incorporation of fluorine atoms into aromatic rings is particularly noteworthy, as fluorine can enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic properties. The chloro substituent further contributes to the electronic distribution of the molecule, potentially enabling selective interactions with enzymes or receptors.

Current research in the field of medicinal chemistry has highlighted the potential of 1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile as a precursor for developing small-molecule inhibitors targeting various therapeutic areas. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory activity against enzymes involved in inflammatory responses and cancer progression. The cyclopropane ring itself is known to introduce conformational constraints that can improve drug-like properties such as lipophilicity and binding specificity.

The synthesis of 1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile typically involves multi-step organic reactions, starting from commercially available aromatic precursors. Key steps often include halogenation reactions to introduce the chloro and fluoro substituents, followed by nucleophilic substitution or metal-catalyzed coupling reactions to construct the cyclopropane ring. The introduction of the cyano group is commonly achieved through cyanation reactions using appropriate reagents such as copper(I) cyanide or potassium cyanide under controlled conditions.

One of the most compelling aspects of this compound is its versatility in serving as a building block for more complex scaffolds. Researchers have leveraged its structure to develop libraries of analogs for high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds. The combination of electronic and steric effects introduced by the chloro and fluoro groups allows for fine-tuning of physicochemical properties, enabling optimization for specific biological targets.

Recent advancements in computational chemistry have further accelerated the exploration of 1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile and its derivatives. Molecular modeling studies have provided insights into how modifications at different positions on the phenyl ring can influence binding interactions with proteins or nucleic acids. These computational approaches complement experimental efforts by predicting potential biological activity and guiding synthetic strategies toward more effective candidates.

The pharmaceutical industry has taken note of compounds like 1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile due to their potential therapeutic applications. While no direct clinical candidates derived from this specific molecule have been commercialized yet, its structural motifs are reminiscent of established drugs that have shown efficacy in treating conditions such as inflammation and oncological disorders. This encourages continued investigation into its pharmacological profile.

In conclusion,1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile (CAS No. 1314709-99-3) represents a promising scaffold for medicinal chemistry research. Its unique structural features offer opportunities for designing molecules with tailored biological activities. As synthetic methodologies advance and computational tools become more sophisticated,the exploration of this compound and its derivatives is likely to yield valuable contributions to drug discovery efforts across multiple therapeutic domains.

1314709-99-3 (1-(2-chloro-3,6-difluorophenyl)cyclopropane-1-carbonitrile) 関連製品

- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)

- 941878-79-1(2-3-(benzenesulfonyl)-1H-indol-1-yl-N-(2H-1,3-benzodioxol-5-yl)methylacetamide)

- 2445785-16-8(4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride)

- 1806852-94-7(Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)

- 2022621-33-4(3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene)

- 1424150-38-8(Sulfo-Cyanine3 NHS ester)

- 1256811-07-0(5-Bromo-3-isopropyl-2-methoxypyridine)

- 1201825-73-1((3-Methylamino-cyclobutyl)-carbamic acid benzyl ester)

- 2229333-58-6(3-methyl-3-4-(2-methylpropyl)phenoxyazetidine)

- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)